molecular formula C18H21N3O3 B7534517 N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide

N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide

Cat. No. B7534517
M. Wt: 327.4 g/mol
InChI Key: XKZCGZSEHVOFRX-UHFFFAOYSA-N
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Description

N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide, also known as Compound X, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The exact mechanism of action of N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide X is still under investigation. However, studies have shown that N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide X interacts with various targets in the body, including enzymes and receptors. It has been suggested that N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide X may exert its effects by modulating the activity of these targets.
Biochemical and Physiological Effects:
N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide X has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide X can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate the activity of certain receptors, including the serotonin receptor. In vivo studies have shown that N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide X can cross the blood-brain barrier and have a neuroprotective effect.

Advantages and Limitations for Lab Experiments

N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide X has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity, making it a safe compound to work with. However, there are also limitations to working with N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide X. Its exact mechanism of action is still under investigation, making it difficult to design experiments that specifically target its effects. Additionally, its potential applications in humans are still unknown, making it difficult to translate findings from animal studies to humans.

Future Directions

There are several future directions for research on N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide X. One potential avenue of research is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential avenue of research is to investigate its potential applications in the development of anticancer drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide X and its potential applications in drug discovery.

Synthesis Methods

N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide X can be synthesized through a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 1H-indole-3-carboxylic acid with 4-oxopiperidine-1-carboxylic acid to form an intermediate compound. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product, N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide X.

Scientific Research Applications

N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide X has shown potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide X has been shown to have a neuroprotective effect and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide X has been shown to inhibit the growth of cancer cells and can potentially be used in the development of anticancer drugs. In drug discovery, N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide X can be used as a lead compound for the development of new drugs.

properties

IUPAC Name

N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-12(22)20-17(18(24)21-8-6-14(23)7-9-21)10-13-11-19-16-5-3-2-4-15(13)16/h2-5,11,17,19H,6-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZCGZSEHVOFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide

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